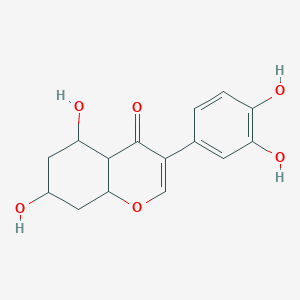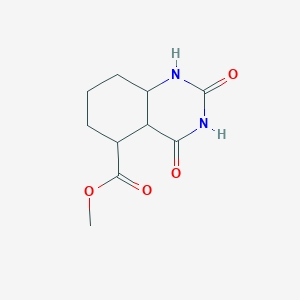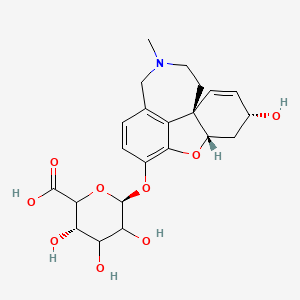
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups and a hexahydrochromen backbone, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the use of high-performance size exclusion chromatography (HPSEC) coupled with multi-angle laser light scattering (MALLS) and membrane ultrafiltration . This process allows for the fractionation and purification of the compound from complex mixtures.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield more saturated derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate oxidative stress pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-3,6,8,12-14,16-19H,4-5H2 |
InChI Key |
OIURFWHNMLXHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)











